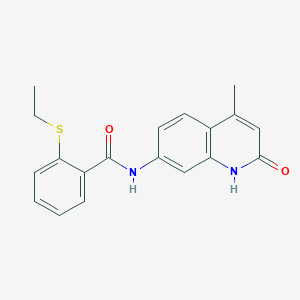

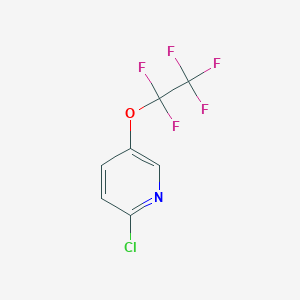

![molecular formula C8H10ClN3O2 B2531522 Methyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate CAS No. 2580203-05-8](/img/structure/B2531522.png)

Methyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate is a compound that falls within the category of heterocyclic chemistry, which is a branch of chemistry focused on the synthesis and properties of heterocycles—rings containing atoms of at least two different elements. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related heterocyclic compounds and their synthesis, which can provide insight into the chemistry of similar compounds.

Synthesis Analysis

The synthesis of heterocyclic compounds is often complex and requires multiple steps. For example, the synthesis of 3-methylisoxazolo[4,5-b]pyrazine and its derivatives involves nitration and reaction with phosphoryl chloride to yield chloro and nitro derivatives . Similarly, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be converted into various heterocyclic derivatives using different nucleophilic reagents . These studies demonstrate the versatility of heterocyclic synthesis and the potential pathways that might be explored for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is crucial as it determines the compound's reactivity and potential applications. The papers provided do not directly analyze the molecular structure of this compound, but they do discuss the structures of related compounds. For instance, the diastereoselective synthesis of pyrazole derivatives leads to the formation of complex spiro compounds with multiple stereocenters . This indicates that the molecular structure of heterocyclic compounds can be highly intricate, with significant implications for their chemical behavior.

Chemical Reactions Analysis

The chemical reactions of heterocyclic compounds are diverse. The provided papers describe various reactions, such as the conversion of pyrazole derivatives into spiro[pyrazole-4,7'-pyrrolo[3,4-c]pyridazine] derivatives . These reactions often involve the use of nucleophilic reagents and can result in the formation of multiple products with different stereochemistry. This suggests that this compound could also undergo a variety of chemical reactions, potentially leading to a range of derivatives with different properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are determined by their molecular structure. While the papers do not provide specific data on the physical and chemical properties of this compound, they do offer insights into the properties of related compounds. For example, the presence of different functional groups and the overall molecular geometry can affect the compound's solubility, melting point, and reactivity . These properties are essential for the practical application of these compounds in various fields, such as pharmaceuticals and materials science.

Aplicaciones Científicas De Investigación

Heterocyclic Chemistry and Drug Development

Research into compounds like methyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate often focuses on the development of novel heterocyclic compounds that can serve as precursors or active components in drug development. For example, the study of substituted pyrazolo[1',2':1,2]pyrazolo[4,3-d]tetrazolo[1,5-b]pyridazines has revealed a new class of C-nucleosides with heterocyclic systems consisting of four condensed fused rings, which could have implications for the synthesis of novel pharmaceuticals (Golič et al., 1994).

Synthetic Pathways and Chemical Reactions

The chemical structure of this compound lends itself to various synthetic routes and chemical reactions that are of interest in organic chemistry. For instance, the synthesis of methyl 4-aryl-6-methyl-4,7-dihydro-1H-pyrazolo-[3,4-b]pyridine-5-carboxylates from methyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates demonstrates a two-step procedure involving treatment with the Vilsmeier–Haack reagent, showcasing the compound's utility in generating novel heterocyclic structures (Verdecia et al., 1996).

Molecular Docking and Biological Activity

Compounds structurally related to this compound are also investigated for their potential biological activities. Studies on the synthesis, molecular docking, and anti-diabetic activities of novel benzimidazole-pyrazoline hybrid molecules, which share a similar heterocyclic core, have provided valuable insights into the therapeutic potential of such compounds. The research indicates that these molecules exhibit promising α-glucosidase inhibition activity, suggesting the utility of the compound's framework in developing anti-diabetic agents (Ibraheem et al., 2020).

Green Synthesis and Environmental Considerations

The exploration of green synthetic methods for the production of heterocyclic compounds, including those related to this compound, is a growing area of research. Studies focusing on the synthesis of N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives under microwave irradiation conditions exemplify the industry's shift towards more sustainable and environmentally friendly chemical processes (Jyothi & Madhavi, 2019).

Propiedades

IUPAC Name |

methyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O2/c1-14-7(13)6-5-4-10-2-3-12(5)8(9)11-6/h10H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPOJSMSDQCPGMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2CNCCN2C(=N1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

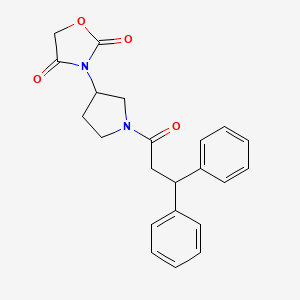

![5-{1-[(4-Methoxyphenoxy)acetyl]pyrrolidin-2-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2531439.png)

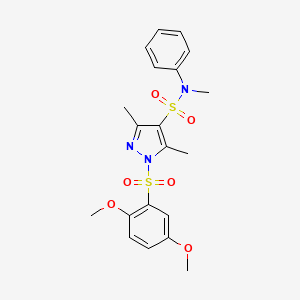

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2531445.png)

![4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl acetate](/img/structure/B2531449.png)

![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2,3,5,6-tetramethylbenzene-1-sulfonamide](/img/structure/B2531451.png)

![Bicyclo[5.1.0]octane-8-carbaldehyde](/img/structure/B2531460.png)

![1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate](/img/structure/B2531461.png)